molecular formula C16H19IN4O2 B448188 (4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B448188
M. Wt: 426.25g/mol
InChI Key: YWAREAGRIDNXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with an iodine atom and a methyl group, as well as a piperazine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps. One common approach is to start with the iodination of a pyrazole precursor, followed by the introduction of the methyl group. The piperazine ring is then functionalized with the methoxyphenyl group. The final step involves the coupling of the two moieties under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential to modulate specific biological pathways and its efficacy in treating various diseases. Its unique structure may offer advantages over existing drugs in terms of selectivity and potency.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-methyl-1H-pyrazole
  • 1-benzyl-4-iodo-1H-pyrazole
  • 4-iodo-1H-pyrazole-1-acetic acid, ethyl ester
  • 1-butyl-4-iodo-1H-pyrazole

Uniqueness

Compared to similar compounds, (4-IODO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE stands out due to its dual-ring structure, which combines the properties of both the pyrazole and piperazine rings. This unique combination enhances its reactivity and potential applications in various fields. Additionally, the presence of the methoxyphenyl group further diversifies its chemical and biological properties, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C16H19IN4O2

Molecular Weight

426.25g/mol

IUPAC Name

(4-iodo-2-methylpyrazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H19IN4O2/c1-19-15(12(17)11-18-19)16(22)21-9-7-20(8-10-21)13-5-3-4-6-14(13)23-2/h3-6,11H,7-10H2,1-2H3

InChI Key

YWAREAGRIDNXDA-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)I)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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